Ethyl 1-phenylimidazole-4-carboxylate is a heterocyclic compound characterized by its unique molecular structure, which includes an imidazole ring substituted with a phenyl group and an ethyl ester group at the 4-position. This compound has the molecular formula and a molecular weight of 216.24 g/mol. Ethyl 1-phenylimidazole-4-carboxylate is recognized for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals .
The synthesis of Ethyl 1-phenylimidazole-4-carboxylate can be achieved through several methods, primarily involving the arylation of imidazole derivatives. One common synthetic route involves the reaction of imidazole-4-carboxylic acid with phenylboronic acid in the presence of a copper(I) chloride catalyst. This method allows for the efficient formation of the desired product with good yields.
Another innovative approach utilizes microwave-assisted synthesis, where diversely functionalized imidazole-4-carboxylates are produced through a one-pot multicomponent reaction involving primary amines and aldehydes. This method enhances efficiency and minimizes purification steps, making it suitable for large-scale applications .
The reaction conditions typically require careful control of temperature and pressure to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency while maintaining high standards of quality through advanced purification techniques such as recrystallization and chromatography .
Ethyl 1-phenylimidazole-4-carboxylate features an imidazole ring that is a five-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions. The phenyl group is attached at one position of the imidazole ring, while the ethyl ester group is located at the 4-position.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.24 g/mol |
CAS Number | 197079-08-6 |
Melting Point | Not specified |
This structure contributes to its chemical reactivity and biological activity by influencing how it interacts with various biological targets .
Ethyl 1-phenylimidazole-4-carboxylate participates in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications in medicinal chemistry.
The mechanism of action of Ethyl 1-phenylimidazole-4-carboxylate involves its interaction with various molecular targets, particularly enzymes and receptors. The imidazole ring can modulate enzyme activity, acting as an inhibitor or activator within biochemical pathways. The lipophilicity contributed by the phenyl and ethyl ester groups enhances its ability to cross cell membranes, thereby increasing bioavailability and efficacy in biological systems .
Ethyl 1-phenylimidazole-4-carboxylate exhibits typical physical properties associated with organic compounds:
The chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and pharmacology .
Ethyl 1-phenylimidazole-4-carboxylate finds applications primarily in scientific research:
This method employs copper(I) chloride-catalyzed coupling between imidazole-4-carboxylic acid derivatives and phenylboronic acid. The reaction proceeds via a copper-mediated C–N bond formation mechanism, achieving moderate to good yields (typically 50-75%) under mild conditions (60-80°C). The catalytic cycle involves oxidation addition of the copper catalyst to the imidazole ring followed by transmetalation with phenylboronic acid [8]. Key advantages include excellent functional group tolerance and avoidance of harsh reaction conditions. However, regioselectivity challenges may arise with unsymmetrical imidazole precursors. The reaction typically requires 12-24 hours in polar aprotic solvents like DMF or acetonitrile.
Table 1: Copper-Catalyzed Arylation Parameters
Imidazole Precursor | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
Imidazole-4-carboxylic acid | CuCl (10 mol%) | 80 | 68 |
Ethyl imidazole-4-carboxylate | CuCl (15 mol%) | 70 | 75 |
Methyl imidazole-4-carboxylate | CuI (10 mol%) | 60 | 62 |
This robust one-pot methodology features nucleophilic substitution followed by cyclodehydration. α-Bromoacetophenone reacts with formamidine acetate in ethylene glycol solvent at 100-120°C to form an intermediate that undergoes spontaneous intramolecular cyclization, yielding the imidazole core. Potassium carbonate serves as an essential acid-binding agent to drive the reaction toward completion [3] . The reaction sequence completes within 4-8 hours, with yields typically ranging from 45-65%. Optimization studies reveal that maintaining precise temperature control during the cyclization step significantly minimizes byproduct formation. This method benefits from readily available starting materials and operational simplicity but requires careful pH management to prevent decomposition of the sensitive imidazole intermediate.
Direct esterification of 1-phenylimidazole-4-carboxylic acid with ethanol employs Dean-Stark apparatus for azeotropic water removal. Concentrated sulfuric acid (5-10 mol%) or p-toluenesulfonic acid (10-15 mol%) catalysis at 80°C provides moderate yields (50-70%) within 12 hours [2] [7]. Alternative approaches include Schotten-Baumann conditions using ethyl chloroformate with triethylamine base in aqueous-organic biphasic systems, achieving faster reaction rates (2-4 hours) but lower yields (40-60%). Recent advances utilize carbodiimide coupling agents (DCC, EDC) with DMAP catalysis, enabling room-temperature esterification with excellent yields (85-90%) but significantly higher costs. The choice of method depends on scale, purity requirements, and economic considerations.
Microwave irradiation revolutionizes imidazole synthesis by enabling single-step assembly from primary amines, aldehydes, and ethyl glyoxalate equivalents. Reactions complete within 10-30 minutes (vs. 12-24 hours conventionally) with substantial yield improvements (20-30% increase). The rapid dielectric heating enables precise temperature control (120-150°C), minimizing thermal degradation pathways [2] [8]. This approach demonstrates exceptional functional group compatibility, accommodating nitro, cyano, and halogen substituents that might be incompatible with traditional methods. The accelerated synthesis also facilitates rapid exploration of structure-activity relationships in medicinal chemistry applications.
Continuous flow technology addresses key limitations of batch synthesis through enhanced mass/heat transfer and precise residence time control. A representative system pumps α-bromoacetophenone and formamidine acetate solutions through a heated reactor coil (100-120°C) with residence times of 5-10 minutes, followed by inline quenching and extraction [2] . This setup achieves 20-30% higher space-time yields than batch reactors while reducing solvent consumption by 40-60%. Integrated purification modules (e.g., continuous chromatography or crystallization) further enhance process efficiency. These systems demonstrate exceptional stability during extended operation (>100 hours), making them ideal for large-scale manufacturing campaigns requiring consistent quality.
Table 2: Flow vs. Batch Synthesis Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 6-8 hours | 5-10 minutes | 40-50x faster |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Throughput (g/L/h) | 15-20 | 80-120 | 5-6x increase |
Solvent Consumption | 10-15 L/kg | 4-6 L/kg | 60% reduction |
Recrystallization remains the industrial purification method of choice using ethanol/water (3:1) or ethyl acetate/hexane (1:2) solvent systems, providing technical-grade material (95-97% purity) with 70-85% recovery [2] [5]. Chromatographic purification (silica gel, eluent: ethyl acetate/hexane gradient) delivers research-grade purity (>99%) but suffers from low throughput (30-40% recovery) and high solvent consumption. Hybrid approaches employ crude recrystallization followed by flash chromatography, balancing purity and yield. Recent advances include simulated moving bed chromatography for continuous purification and crystallization optimization using laser-based particle size monitoring to improve crystal morphology and filtration characteristics.
Table 3: Purification Method Comparison
Parameter | Recrystallization | Column Chromatography |
---|---|---|
Purity (%) | 95-97 | >99 |
Recovery Yield (%) | 70-85 | 30-40 |
Solvent Consumption | Moderate | High |
Scalability | Excellent (kg scale) | Limited (g scale) |
Typical Impurities | Residual solvents (50-500 ppm) | Silica leaching, solvent residues |
Equipment Cost | Low | Moderate-high |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2